molecular formula C12H21N3O3S B2904396 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide CAS No. 1797175-74-6

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide

Cat. No.: B2904396
CAS No.: 1797175-74-6
M. Wt: 287.38
InChI Key: ONYKRQPYHJDKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and hydrazines. Subsequent methylation and sulfonamide formation steps are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The pyrano[4,3-c]pyrazol ring can be reduced to yield simpler derivatives.

  • Substitution: The methyl group on the pyrano[4,3-c]pyrazol ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be performed using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids

  • Reduction: Reduced pyrano[4,3-c]pyrazol derivatives

  • Substitution: Methyl-substituted derivatives with various functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide may be employed in the study of enzyme inhibitors or as a probe to understand biological pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide exerts its effects depends on its specific application. For instance, in antimicrobial applications, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Enzyme Inhibition: Potential inhibition of various enzymes involved in biological pathways.

Comparison with Similar Compounds

  • N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide

  • N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide

  • N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness: N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide stands out due to its specific structural features, such as the presence of the pyrano[4,3-c]pyrazol core and the sulfonamide group

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-3-4-7-19(16,17)13-8-11-10-9-18-6-5-12(10)15(2)14-11/h13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRQPYHJDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=NN(C2=C1COCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.